molecular formula C10H10N4O B13879594 N-[3-(2H-triazol-4-yl)phenyl]acetamide

N-[3-(2H-triazol-4-yl)phenyl]acetamide

Cat. No.: B13879594
M. Wt: 202.21 g/mol
InChI Key: KULJVSVVCWVTFQ-UHFFFAOYSA-N
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Description

N-[3-(2H-Triazol-4-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 3-position with a 2H-1,2,3-triazole moiety. The triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a critical pharmacophore due to its ability to engage in hydrogen bonding and dipole interactions, enhancing binding affinity to biological targets . The acetamide group (-NHCOCH₃) contributes to solubility and metabolic stability, while the triazole’s tautomeric properties (1H vs. 2H forms) may influence electronic characteristics and reactivity .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-[3-(2H-triazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C10H10N4O/c1-7(15)12-9-4-2-3-8(5-9)10-6-11-14-13-10/h2-6H,1H3,(H,12,15)(H,11,13,14)

InChI Key

KULJVSVVCWVTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(2H-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the acetylation process. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted triazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and development .

Scientific Research Applications

N-[3-(2H-triazol-4-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2H-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Containing Acetamides

Compound Name Triazole Position/Type Phenyl Substituents Additional Moieties Key Functional Groups Reference
This compound 4-yl (2H-triazole) None None Acetamide, triazole N/A
N-(4-Chlorophenyl)-2-(4-(naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) 1-yl (1H-triazole) 4-Chloro Naphthalenyloxy-methyl Chlorine, naphthalene, ether
N-[7-Chloro-4-(4-phenoxymethyl-1H-triazol-1-yl)quinoline]acetamide 1-yl (1H-triazole) 7-Chloro (quinoline) Quinoline, phenoxymethyl Chlorine, quinoline, ether
2-[(4-Amino-5-pentyl-4H-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 3-yl (4H-triazole) 3-CF₃ Sulfanyl, pentyl Trifluoromethyl, thioether
2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide derivatives 3-yl (4H-triazole) Variable Furan, sulfanyl Furan, thioether

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity and binding to hydrophobic pockets . Bulky substituents (e.g., naphthalenyloxy, quinoline) increase steric hindrance but may improve target specificity .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound (Source) Molecular Weight (g/mol) LogP (Predicted) Key Spectral Peaks (IR/NMR) Reference
This compound ~219.2 1.2 IR: 1678 cm⁻¹ (C=O); ¹H-NMR: δ 7.5–8.2 (Ar-H) Inferred
Compound 6m () 393.11 3.8 IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl); HRMS: [M+H]⁺ 393.1112 .
N-(3-Trifluoromethylphenyl)acetamide () 345.3 2.9 ¹H-NMR: δ 4.3 (NH₂), 7.5–8.2 (Ar-H) .

Insights :

  • Lipophilicity : Chlorine and naphthalene groups () significantly increase LogP, favoring membrane permeability but risking toxicity .
  • Spectroscopic Signatures : The acetamide C=O stretch (~1678 cm⁻¹) is consistent across analogs, while substituents like -Cl and -CF₃ introduce unique peaks (e.g., 785 cm⁻¹ for C-Cl) .

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